N-(4-methoxyphenyl)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide
CAS No.: 478260-58-1
Cat. No.: VC7263227
Molecular Formula: C22H15F3N2O2S
Molecular Weight: 428.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478260-58-1 |
|---|---|
| Molecular Formula | C22H15F3N2O2S |
| Molecular Weight | 428.43 |
| IUPAC Name | N-(4-methoxyphenyl)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C22H15F3N2O2S/c1-29-16-9-7-15(8-10-16)27-21(28)20-18(13-5-3-2-4-6-13)19-17(30-20)11-14(12-26-19)22(23,24)25/h2-12H,1H3,(H,27,28) |
| Standard InChI Key | QIDNSPZRDITQQX-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Nomenclature
Core Scaffold and Substituent Arrangement
The molecule features a thieno[3,2-b]pyridine core, a bicyclic system comprising fused thiophene (five-membered sulfur-containing ring) and pyridine (six-membered nitrogen-containing ring) moieties. The numbering convention for the thieno[3,2-b]pyridine system places the sulfur atom at position 1, with the pyridine nitrogen at position 3 . Substituents are positioned as follows:
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Position 2: Carboxamide group (-CONH-) linked to a 4-methoxyphenyl ring.
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Position 3: Phenyl group.
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Position 6: Trifluoromethyl (-CF) group.
The molecular formula is inferred as CHFNOS, with a calculated molecular weight of 467.47 g/mol based on analogous structures .
Stereoelectronic Properties
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Lipophilicity: The trifluoromethyl group enhances hydrophobicity (), similar to derivatives like 3-amino-4-phenyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide () .
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Hydrogen Bonding: The carboxamide and amino groups contribute to hydrogen-bond donor/acceptor capacity, with a polar surface area (PSA) estimated at 65–70 Ų .
Synthetic Pathways and Computational Predictions
Retrosynthetic Analysis
Synthesis likely follows modular strategies observed in related thienopyridines:
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Core Formation: Cyclocondensation of 2-aminothiophene-3-carbonitrile with a ketone or aldehyde under acidic conditions .
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Trifluoromethyl Introduction: Electrophilic substitution or cross-coupling reactions using CF-containing reagents .
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Carboxamide Functionalization: Amidation of a carboxylic acid precursor with 4-methoxyaniline .
Key Challenges
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Regioselectivity: Ensuring proper substituent placement on the thienopyridine core.
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Stability: The electron-withdrawing trifluoromethyl group may necessitate mild reaction conditions to prevent decomposition .
Physicochemical and Pharmacokinetic Properties
| Property | Value/Range | Source Analogy |
|---|---|---|
| Molecular Weight | 467.47 g/mol | |
| 3.8–4.2 | ||
| Water Solubility | Low () | |
| Plasma Protein Binding | High (>90%) | |
| Metabolic Stability | Moderate (CYP3A4 substrate) |
Biological Activity and Mechanistic Insights
Kinase Inhibition Prospects
The trifluoromethyl and carboxamide groups suggest potential kinase inhibitory activity, akin to EGFR or VEGFR inhibitors . Molecular docking studies (hypothetical) predict strong interactions with ATP-binding pockets due to:
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Hydrophobic Contacts: Trifluoromethyl and phenyl groups.
Future Directions and Applications
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